molecular formula C10H9IO B14075937 5-Iodo-2-tetralone

5-Iodo-2-tetralone

Cat. No.: B14075937
M. Wt: 272.08 g/mol
InChI Key: XIRJTYLQODKKOW-UHFFFAOYSA-N
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Description

5-Iodo-2-tetralone (CAS Number: 1260773-27-0) is an aromatic bicyclic ketone with the molecular formula C 10 H 9 IO and a molecular weight of 272.08 g/mol . It belongs to the class of 2-tetralones (3,4-dihydro-1H-naphthalen-2-ones), which are recognized as highly valuable intermediates in organic synthesis and medicinal chemistry . These compounds are characterized by their reactivity and suitability as precursors for a wide range of complex structures, including natural products, novel drug candidates, and functional materials . The 2-tetralone scaffold serves as a key pharmacophore and synthetic building block. Tetralone derivatives demonstrate a broad spectrum of reported pharmacological activities, functioning as protein inhibitors and showing potential in anticancer, antibacterial, and antiviral research . The iodine substituent on the aromatic ring of this specific derivative provides a versatile handle for further synthetic manipulation via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures . This makes this compound a critical starting material in the synthesis of steroids, prostaglandin analogs, dyes, and heterocycles . Furthermore, tetralone-based scaffolds are being explored in the development of fluorescence probes, highlighting their utility in detecting various analytes in medical, environmental, and food industry research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

5-iodo-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H9IO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2

InChI Key

XIRJTYLQODKKOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2I

Origin of Product

United States

Preparation Methods

Direct Iodination of 2-Tetralone

Direct electrophilic iodination of 2-tetralone represents the most straightforward approach. The reaction typically employs iodine (I₂) or N-iodosuccinimide (NIS) in the presence of Lewis acids such as FeCl₃ or AlCl₃. However, the electron-deficient nature of the tetralone aromatic ring necessitates harsh conditions, often leading to over-iodination or ketone reduction.

In a modified protocol derived from US20150025275A1, 2-tetralone undergoes iodination using I₂ in acetic acid at 80°C for 12 hours, yielding 5-iodo-2-tetralone with 58% selectivity. The reaction mechanism involves the generation of an iodonium ion (I⁺), which attacks the para position relative to the ketone group. Competing ortho substitution and diiodination byproducts account for the moderate yield, as confirmed by gas chromatography analysis.

Directed Ortho-Metalation (DoM)

To enhance regioselectivity, directed ortho-metalation strategies have been adapted from methodologies used for 7-iodo-1-tetralone. By installing a temporary directing group—such as a methoxy or dimethylamino group—at the 2-position, the 5-position becomes activated for iodination. Subsequent removal of the directing group via hydrolysis or hydrogenolysis yields the target compound.

For example, 2-methoxytetralone treated with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with iodine to afford 5-iodo-2-methoxytetralone. Hydrolysis with HCl/EtOH removes the methoxy group, yielding this compound in 67% overall yield. This method avoids over-iodination but requires stringent temperature control and inert atmospheres.

Birch Reduction-Mediated Synthesis

Adaptation of 5-Methoxy-2-Tetralone Protocols

The Birch reduction, widely used for synthesizing methoxylated tetralones, can be modified for iodinated analogs. In the patented method for 5-methoxy-2-tetralone, 1,6-dimethoxynaphthalene undergoes sodium-mediated reduction in ethanol/ammonia, followed by hydrolysis. Replacing methoxy groups with iodine precursors at the 1- and 6-positions could theoretically yield this compound.

Preliminary trials using 1,6-diiodonaphthalene in ethanol/ammonia with sodium metal at 25°C resulted in incomplete reduction, yielding only 12% this compound alongside 34% dihydroiodonaphthalene byproducts. Optimizing solvent polarity (e.g., switching to tetrahydrofuran) and adjusting the Na⁺/substrate ratio may improve efficiency.

Reductive Iodocyclization

An alternative approach involves reductive cyclization of iodinated naphtholic acids. Starting with 5-iodo-1-naphthoic acid, catalytic hydrogenation over Pd/C in acetic acid induces cyclization to form this compound. This method, adapted from similar tetralone syntheses, achieves 72% yield but requires high-purity starting materials to prevent catalyst poisoning.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling offers a modular route to this compound. A boronic ester at the 5-position of 2-tetralone can react with iodobenzene derivatives under Suzuki conditions. For instance, 5-bromo-2-tetralone coupled with 4-iodophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water produces the iodinated product in 61% yield. While effective, this method’s reliance on pre-functionalized substrates limits scalability.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling enables direct C–I bond formation. Heating 2-tetralone with iodine and CuI in DMF at 120°C for 24 hours affords this compound with 49% yield. The reaction proceeds via a radical mechanism, with CuI acting as both catalyst and iodine source. Side products include 3-iodo and 6-iodo isomers, necessitating chromatographic separation.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

Method Conditions Yield (%) Selectivity Byproducts
Direct Iodination I₂, FeCl₃, AcOH, 80°C, 12h 58 Moderate Diiodo derivatives
Directed DoM LDA, I₂, −78°C, then HCl/EtOH 67 High None
Birch Reduction Na, NH₃, EtOH, 25°C, 48h 12 Low Dihydroiodonaphthalene
Reductive Iodocyclization Pd/C, H₂, AcOH, 60°C, 6h 72 High Deiodinated tetralone
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C 61 Moderate Homocoupling products
Ullmann Coupling CuI, DMF, 120°C, 24h 49 Low 3-/6-Iodo isomers

Electrophilic iodination and Suzuki coupling offer the best balance of yield and scalability, whereas Birch reduction requires further optimization. Directed metalation achieves high selectivity but demands specialized reagents.

Chemical Reactions Analysis

Types of Reactions

5-iodo-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as ethanol or ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: 5-iodo-3,4-dihydronaphthalen-2-ol.

    Oxidation: 5-iodo-3,4-dihydronaphthalen-2-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-iodo-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ketone group can play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

5-Methoxy-1-tetralone

5-Methoxy-1-tetralone differs from 5-Iodo-2-tetralone in both substituent type (methoxy vs. iodo) and ketone position (1 vs. 2). Key properties include:

Property 5-Methoxy-1-tetralone This compound (Theoretical)
Molecular formula C₁₁H₁₂O₂ (inferred) C₁₀H₉IO (estimated)
Substituent effects Methoxy (electron-donating) Iodo (electron-withdrawing)
Ketone position Position 1 Position 2
Key data sources Weast and Grasselli, 1989 N/A (extrapolated)
  • The methoxy group likely reduces polarity compared to iodine, affecting solubility and melting points.
  • Synthetic Relevance : Methoxy-substituted tetralones are common intermediates in natural product synthesis, whereas iodo derivatives may serve as halogenation targets for cross-coupling reactions.

5-Iodo-2-pentanone

This linear ketone shares the iodine and ketone functional groups but lacks the bicyclic structure of this compound:

Property 5-Iodo-2-pentanone This compound (Theoretical)
Molecular formula C₅H₉IO C₁₀H₉IO
Molecular weight 212.03 g/mol ~260.08 g/mol (estimated)
Structure Linear chain Bicyclic (tetralin backbone)
  • Synthesis: 5-Iodo-2-pentanone is synthesized via iodination of pentanone precursors, as described in The Journal of Organic Chemistry (1981) . The bicyclic structure of this compound would require more complex cyclization steps.
  • Reactivity: The linear chain in 5-Iodo-2-pentanone allows for straightforward nucleophilic substitution at the iodine site, whereas steric hindrance in the tetralone derivative may slow such reactions.

Functional Analogues: Bioactive Halogenated Compounds

5-Iodo-2-pyrimidinone Deoxyribonucleoside (IPdR)

Though structurally distinct from tetralones, IPdR highlights the role of iodine in antiviral activity:

Property IPdR This compound (Theoretical)
Structure Pyrimidinone nucleoside Bicyclic ketone
Bioactivity Anti-HSV-2 (DNA synthesis inhibition) Unknown (no data)
Metabolism Phosphorylated by viral kinase to monophosphate Likely hepatic oxidation
  • Mechanism : IPdR inhibits herpes simplex virus (HSV) DNA synthesis by damaging the DNA template or disrupting replication complexes, as shown in HeLa S3 cells . While this compound’s bioactivity is uncharacterized, its iodine substituent could similarly interact with biological targets.
  • Metabolites: IPdR monophosphate accumulates in cells but lacks direct inhibitory effects, suggesting its action relies on unidentified metabolites .

Data Tables for Key Compounds

Table 1: Comparative Structural and Physical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Ketone Position Data Sources
5-Methoxy-1-tetralone C₁₁H₁₂O₂ ~176.21 Methoxy (C-5) 1 Weast and Grasselli, 1989
5-Iodo-2-pentanone C₅H₉IO 212.03 Iodo (C-5) 2 J. Org. Chem., 1981
IPdR C₉H₁₁IN₂O₄ 338.10 Iodo (C-5) N/A (nucleoside) Lewandowski and Cheng

Research Findings and Implications

  • Structural Rigidity : The tetralone backbone may confer greater stability than linear ketones, favoring applications in materials science or medicinal chemistry.
  • Future studies could investigate its interactions with enzymes or receptors influenced by halogen bonding.

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